molecular formula C31H32F3N3O5S B1676212 Masilukast CAS No. 136564-68-6

Masilukast

Cat. No. B1676212
M. Wt: 615.7 g/mol
InChI Key: ULMFXAMQUGLVGA-LJQANCHMSA-N
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Description

Masilukast (ZD 3523) is an antagonist of leukotriene D4 (LTD4). It opposes LTD4-induced bronchoconstriction and was being developed for the treatment of asthma .


Synthesis Analysis

The enantioselective synthesis of Masilukast employed a diastereoselective alkylation of (4R,5S)-3-(1-oxo-4,4,4-trifluorobutyl)-4-methyl-5-phenyl-2-oxazolidinone (27) as the key step to establish the chirality of the amide substituent, providing an efficient route for generating Masilukast in > 99% enantiomeric purity .


Molecular Structure Analysis

Masilukast is a small molecule drug with the molecular formula C31H32F3N3O5S . The InChIKey of Masilukast is ULMFXAMQUGLVGA-LJQANCHMSA-N .


Physical And Chemical Properties Analysis

Masilukast is a small molecule with an average weight of 615.67 and a monoisotopic weight of 615.201476805 . The chemical formula of Masilukast is C31H32F3N3O5S .

Scientific Research Applications

1. Computational Mechanisms for Trust and Reputation in Virtual Societies

In the field of computer science, especially in the context of networks and distributed computing, the study of computational mechanisms for trust and reputation in virtual societies has gained importance. This research is crucial for enhancing the reliability and performance of electronic communities. Understanding the paradigm shift from isolated machines to networked and distributed computing environments helps in grasping the importance of such studies. This is particularly relevant for intelligent or autonomous agents and multi-agent systems (MAS), which are increasingly being used in electronic societies and electronic commerce. The research focuses on developing trust and reputation mechanisms applicable to electronic societies, with implications for a wide range of online communities and digital interactions (Sabater-Mir & Sierra, 2005).

2. Genotyping-by-Sequencing in Plant Breeding

In the area of plant science, Marker-Assisted Selection (MAS) refers to using molecular markers to assist phenotypic selections in crop improvement. Advances in next-generation sequencing technologies have significantly impacted plant genotyping and breeding, with genotyping-by-sequencing (GBS) being a notable development. GBS is a cost-effective technique and has been effectively used in genome-wide association studies, genomic diversity studies, genetic linkage analysis, and genomic selection in plant breeding programs. This research underscores the importance of integrating molecular biology techniques into traditional plant breeding to enhance efficiency and effectiveness (He et al., 2014).

3. Applications in Manufacturing Systems and Supply Chain Management

Multi-agent systems (MAS) have found applications in manufacturing systems and supply chain management. This involves using multi-agent modelling techniques and simulations to address complex problems in these fields. MAS can model different levels of agent behavior and dynamical interactions, making them suitable for real-time operations in manufacturing and supply chains. The use of MAS in these areas represents a feasible framework for analyzing and designing operations, addressing issues such as production design, production planning, and control (Lee & Kim, 2008).

4. High-Resolution 1H Solid-State NMR Applications

High-resolution 1H magic-angle spinning (MAS) solid-state NMR has seen a significant increase in applications across various scientific domains. These applications benefit from advancements in MAS frequencies, magnetic fields, and pulse sequence developments. 1H solid-state NMR techniques provide unique structural insights into a wide range of systems, including pharmaceuticals, self-assembled supramolecular structures, and inorganic-organic materials. This research demonstrates the versatility and power of NMR in providing detailed structural information, particularly in cases where single-crystal diffraction structures are not obtainable (Brown, 2012).

Safety And Hazards

Masilukast is under investigation in a clinical trial for its safety and efficacy in treating asthma . As with any drug, it’s important to consider potential interactions and adverse effects .

Future Directions

Masilukast is currently under investigation in clinical trials, indicating ongoing interest in its potential therapeutic applications . The outcomes of these trials will likely guide future directions for this compound.

properties

IUPAC Name

3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-[(2R)-4,4,4-trifluoro-2-methylbutyl]indole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMFXAMQUGLVGA-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NC[C@H](C)CC(F)(F)F)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32F3N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90929478
Record name 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Masilukast

CAS RN

136564-68-6
Record name Masilukast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136564686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Masilukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16227
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[(4-{Hydroxy[(2-methylbenzene-1-sulfonyl)imino]methyl}-2-methoxyphenyl)methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)-1H-indole-5-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90929478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MASILUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QJ3R1H23S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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COc1cc(C(=O)O)ccc1Cc1cn(C)c2ccc(C(=O)NCC(C)CC(F)(F)F)cc12
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Synthesis routes and methods II

Procedure details

A solution of 3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid (250 mg), 4-dimethylaminopyridine (69.8 mg), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (127 mg) and 2-methylbenzenesulfonamide (95.4 mg) in methylene chloride (5 mL) was stirred under a nitrogen atmosphere for 24 hours. The mixture was diluted with methylene chloride, washed (10% (w/v) hydrochloric acid, water), and evaporated. The resulting rose-colored foam was dissolved in methylene chloride (5 mL), filtered through a 0.45 micron membrane filter, and precipitated by addition to hexane (50 mL). The solid was collected by filtration to give the title compound (189.2 mg, 57%) as a pale pink powder; mp 147°-149 ° C.
Name
3-methoxy-4-[1-methyl-5-(2-methyl-4,4,4-trifluorobutylcarbamoyl)indol-3-ylmethyl]benzoic acid
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
127 mg
Type
reactant
Reaction Step One
Quantity
95.4 mg
Type
reactant
Reaction Step One
Quantity
69.8 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Pyrak, K Rogacka, DM Pisklak - Prospects in …, 2022 - prospects.wum.edu.pl
A key part of many chronic diseases is inflammation controlled by inflammatory mediators. Regulation of their function allows to mute the inflammatory response, which is a desired …
Number of citations: 4 prospects.wum.edu.pl
MA Csandl - 2015 - search.proquest.com
The multidrug resistance proteins (MRPs) are plasma membrane efflux transporters that transport a diverse array of compounds. MRP1, MRP2, MRP3 and MRP4 are considered the …
Number of citations: 3 search.proquest.com
RK Singh, R Tandon, SG Dastidar, A Ray - arg-gly-aspinhibitor.com
Objective and methods: Leukotrienes (LTs) including cysteinyl leukotrienes (CysLTs) and LTB4 are the most potent inflammatory lipid mediators and play a central role in the …
Number of citations: 0 arg-gly-aspinhibitor.com
ND Pharma, B Ready-To-Go - 1981 - ndpharmabiotech.net
ND Pharma & Biotech es una empresa líder en invesfigación y desarrollo, que ofrece diferentes soluciones imaginafivas y avanzadas para sectores industriales, profesionales y …
Number of citations: 2 www.ndpharmabiotech.net
L Saier, O Peyruchaud - British Journal of Pharmacology, 2022 - Wiley Online Library
Cysteinyl leukotrienes (CysLTs) are inflammatory lipid mediators that play a central role in the pathophysiology of several inflammatory diseases. Recently, there has been an increased …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
E Hamelmann - pädiatrie: Kinder-und Jugendmedizin hautnah, 2010 - Springer
Die Mehrzahl der allergischen Patienten kann heute wirksam und gut anhand der evidenzbasierten Therapieleitlinien behandelt werden. Besonders aus pädiatrischer Sicht gibt es aber …
Number of citations: 0 link.springer.com
DCI las Sustancias Farmacéuticas - WHO Drug Information, 2006 - cdn.who.int
Notice is hereby given that, in accordance with article 3 of the Procedure for the Selection of Recommended International Nonproprietary Names for Pharmaceutical Substances, the …
Number of citations: 0 cdn.who.int

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